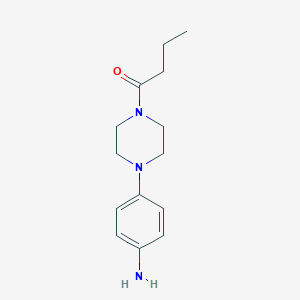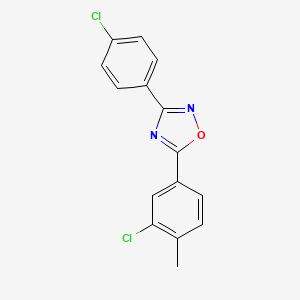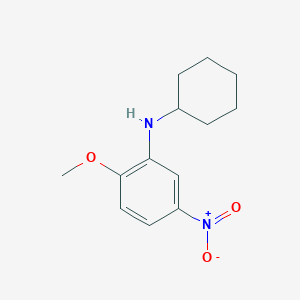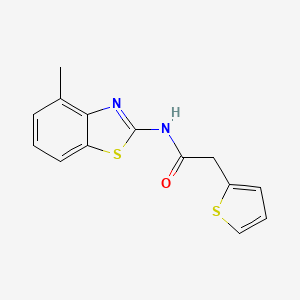
4-(4-butyryl-1-piperazinyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-butyryl-1-piperazinyl)aniline, also known as BPA, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. BPA belongs to the class of piperazine derivatives and has a molecular formula of C15H22N2O.
Wissenschaftliche Forschungsanwendungen
4-(4-butyryl-1-piperazinyl)aniline has been extensively studied for its potential applications in various fields of scientific research. One of the major applications of 4-(4-butyryl-1-piperazinyl)aniline is in the development of new drugs for the treatment of cancer. 4-(4-butyryl-1-piperazinyl)aniline has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of anticancer drugs.
4-(4-butyryl-1-piperazinyl)aniline has also been studied for its potential applications in the field of neuroscience. It has been shown to modulate the activity of certain neurotransmitter receptors, which could lead to the development of new drugs for the treatment of neurological disorders such as depression and anxiety.
Wirkmechanismus
The mechanism of action of 4-(4-butyryl-1-piperazinyl)aniline is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. 4-(4-butyryl-1-piperazinyl)aniline has been shown to inhibit the activity of histone deacetylases, which play a role in the regulation of gene expression. It has also been shown to modulate the activity of certain neurotransmitter receptors, such as the GABA-A receptor.
Biochemical and Physiological Effects
4-(4-butyryl-1-piperazinyl)aniline has been shown to have a number of biochemical and physiological effects in the body. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. 4-(4-butyryl-1-piperazinyl)aniline has also been shown to modulate the activity of certain neurotransmitter receptors, which could lead to changes in behavior and mood.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 4-(4-butyryl-1-piperazinyl)aniline in lab experiments is its high potency. 4-(4-butyryl-1-piperazinyl)aniline has been shown to be effective at low concentrations, which makes it a cost-effective option for researchers. However, one of the limitations of using 4-(4-butyryl-1-piperazinyl)aniline in lab experiments is its potential toxicity. 4-(4-butyryl-1-piperazinyl)aniline has been shown to be toxic to some cell types at high concentrations, which could limit its use in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research on 4-(4-butyryl-1-piperazinyl)aniline. One area of research could be the development of new drugs for the treatment of cancer and neurological disorders. Another area of research could be the investigation of the potential toxicity of 4-(4-butyryl-1-piperazinyl)aniline and its effects on human health. Additionally, further studies could be conducted to elucidate the mechanism of action of 4-(4-butyryl-1-piperazinyl)aniline and its effects on different cell types and tissues.
Synthesemethoden
The synthesis of 4-(4-butyryl-1-piperazinyl)aniline involves the reaction of 4-aminobenzonitrile with butyryl chloride in the presence of a base such as sodium hydroxide. The reaction results in the formation of 4-(4-butyryl-1-piperazinyl)aniline as a white crystalline solid with a yield of approximately 70%. The purity of 4-(4-butyryl-1-piperazinyl)aniline can be further improved by recrystallization using a suitable solvent.
Eigenschaften
IUPAC Name |
1-[4-(4-aminophenyl)piperazin-1-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c1-2-3-14(18)17-10-8-16(9-11-17)13-6-4-12(15)5-7-13/h4-7H,2-3,8-11,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQCBFIVYGAGGBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCN(CC1)C2=CC=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(4-Aminophenyl)piperazin-1-yl]butan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzenesulfonamide](/img/structure/B5799064.png)




![2-(4-methoxyphenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B5799101.png)
![5-[(4-fluorobenzyl)thio]-1-phenyl-1H-tetrazole](/img/structure/B5799102.png)






